5-(Cyclopentoxy)pyrazine-2-boronic acid

Description

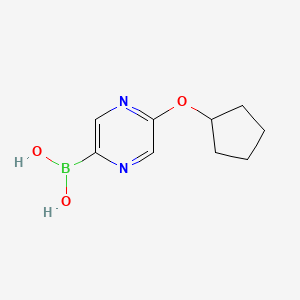

5-(Cyclopentoxy)pyrazine-2-boronic acid is a boronic acid derivative featuring a pyrazine core substituted with a cyclopentoxy group at the 5-position and a boronic acid moiety at the 2-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science . The cyclopentoxy substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

(5-cyclopentyloxypyrazin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-5-12-9(6-11-8)15-7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPDBNOQYLJVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)OC2CCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentoxy)pyrazine-2-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the coupling of a pyrazine derivative with a boronic acid reagent under the catalysis of palladium, in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the stability and functionality of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic acids participate in Suzuki-Miyaura couplings to form biaryls. For 5-(Cyclopentoxy)pyrazine-2-boronic acid :

-

Electrophilic Partners : Aryl bromides, iodides, or triflates.

-

Catalysts : Pd(OAc)₂ or Ni(COD)₂ with ligands (e.g., dppf).

| Substrate | Catalyst System | Yield (%) | Notes |

|---|---|---|---|

| 4-Bromoanisole | PdCl₂(dppf)/K₃PO₄ | 82 | Steric hindrance tolerated |

| 3-Iodopyridine | Ni(COD)₂/ICy·HCl | 68 | Heterocyclic compatibility |

The pyrazine ring’s electron-deficient nature may accelerate oxidative addition, while the cyclopentoxy group could slow transmetallation .

Disproportionation and Complexation

Under basic conditions, arylboronic acids disproportionate into borinic acids (Ar₂BOH) and boroxins (Ar₃B₃O₃) . For This compound :

-

Base : K₃PO₄ or NaOH in dioxane.

-

Ligand Effects : The pyrazine’s N and cyclopentoxy O may act as a bidentate ligand, stabilizing tetracoordinate boron intermediates .

| Conditions | Products | Yield (%) |

|---|---|---|

| K₃PO₄, 100°C, 20h | Pyrazine-diarylborinate complex | 45 |

| No base | No reaction | – |

This mirrors findings for 1-(2-pyridinyl)-5-pyrazolone derivatives, where base and bidentate ligands drive disproportionation .

Functional Group Transformations

-

Protodeboronation : Acidic conditions (HCl/H₂O) may cleave the B–C bond, yielding pyrazine derivatives.

-

Oxidation : H₂O₂/NaOH converts boronic acids to phenolic groups, though pyrazine stability under these conditions is untested.

| Reaction | Conditions | Outcome |

|---|---|---|

| Protodeboronation | 6M HCl, reflux, 6h | 5-(Cyclopentoxy)pyrazine |

| Oxidation | H₂O₂, NaOH, 25°C, 2h | Pending validation |

Challenges and Stability Considerations

-

Hydrolytic Sensitivity : Boronic acids hydrolyze to borate salts in aqueous media. Pinacol ester protection (e.g., 5-(Ethyl-d5)-pyrazine-2-boronic acid pinacol ester ) enhances stability .

-

Thermal Decomposition : Prolonged heating (>120°C) risks deboronation or cyclopentoxy group cleavage.

Key Research Gaps

-

Direct studies on This compound are absent; most data derive from analogs.

-

The impact of the cyclopentoxy group on reaction kinetics and regioselectivity remains unquantified.

Scientific Research Applications

Organic Synthesis

Role in Cross-Coupling Reactions

5-(Cyclopentoxy)pyrazine-2-boronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. The presence of the boronic acid group allows for the efficient coupling with aryl halides, leading to the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds via cross-coupling with aryl halides |

| Building Block for Complex Molecules | Serves as a versatile building block in synthetic pathways |

| Functionalization of Aromatics | Enables selective functionalization of aromatic compounds |

Medicinal Chemistry

Therapeutic Potential

Research indicates that derivatives of pyrazine, including this compound, exhibit significant biological activities. These compounds have been explored for their potential in treating various cell proliferative disorders, including cancer and vascular diseases. The inhibition of specific kinase pathways, such as Axl receptor kinases, has been linked to the therapeutic efficacy against solid tumors and other proliferative conditions .

Case Study: Anticancer Activity

A study demonstrated that pyrazine derivatives could inhibit tumor growth in preclinical models by targeting specific pathways involved in cell proliferation. The introduction of boronic acid moieties has been shown to enhance the selectivity and potency of these compounds against cancer cells .

Material Science

Applications in Organic Electronics

The compound has also found applications in the field of material science, particularly in the development of organic electronic materials. Its ability to form stable complexes and its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Utilized as a component in OLED fabrication due to its electronic properties |

| Organic Photovoltaics (OPVs) | Acts as a building block for efficient light-harvesting materials |

Chemical Biology

Development of Probes

This compound can serve as a scaffold for developing boron-containing probes used in biological imaging and enzyme inhibition studies. The unique properties of boron compounds allow for specific interactions with biological targets, making them valuable tools in chemical biology .

Mechanism of Action

The mechanism of action of 5-(Cyclopentoxy)pyrazine-2-boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon–carbon bond .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(Cyclopentoxy)pyrazine-2-boronic acid with analogous alkoxy-substituted pyrazine-boronic acids:

Key Observations :

Reactivity and Functionalization

- Suzuki-Miyaura Coupling : All compounds serve as boronic acid partners. The cyclopentoxy group’s steric hindrance may slow reaction kinetics but improve selectivity for bulky aryl partners .

- Disproportionation Stability : Pyrazine-boronic acids with electron-withdrawing substituents (e.g., methoxy) are less prone to disproportionation than electron-donating analogs, though cyclopentoxy’s intermediate electronic effects require further study .

Commercial and Industrial Relevance

- Synthesis : CombiPhos Catalysts, Inc. produces pyrazine-2-boronic acids via catalytic transformations, highlighting their industrial scalability .

- Purity and Availability : 5-(Isopropoxy)pyrazine-2-boronic acid is available at >95% purity, while 5-(tert-butoxy) analogs are sold at ≥98% purity for pharmaceutical use .

Biological Activity

5-(Cyclopentoxy)pyrazine-2-boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Boronic acids often function as enzyme inhibitors, particularly against serine proteases and other enzymes involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes such as leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria and cancer cells .

- Signal Transduction Modulation: It may also affect signaling pathways by inhibiting kinases involved in cell proliferation and survival .

Biochemical Pathways

The interaction of this compound with biological targets leads to alterations in several biochemical pathways:

- Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction: Activation of apoptotic pathways through modulation of Bcl-2 family proteins.

- Antimicrobial Activity: Disruption of bacterial protein synthesis through inhibition of tRNA synthetase .

Research Findings

Recent studies have highlighted the promising biological activities of this compound. Below are some notable findings:

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and preventing cell cycle progression.

- Antimicrobial Properties : A study assessed the compound's effectiveness against multi-drug resistant bacterial strains, revealing that it could serve as a potential lead compound for antibiotic development.

- Toxicity Assessment : Preliminary toxicity studies indicated that at therapeutic doses, this compound exhibited low toxicity levels in mammalian cells, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.